molecular formula C23H44O5 B1663922 1,3-Didecanoylglycerol CAS No. 17598-93-5

1,3-Didecanoylglycerol

Cat. No.: B1663922
CAS No.: 17598-93-5
M. Wt: 400.6 g/mol
InChI Key: BPYWNJQNVNYQSQ-UHFFFAOYSA-N
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Description

Its molecular formula is C23H44O5, and it has a molecular weight of 400.6 g/mol . Didecanoin is a liquid at room temperature and is primarily used in scientific research and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Didecanoin can be synthesized through the esterification of glycerol with decanoic acid. The reaction typically involves heating glycerol and decanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to promote ester bond formation. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .

Industrial Production Methods

In an industrial setting, didecanoin can be produced using a similar esterification process but on a larger scale. The reaction may be conducted in a continuous flow reactor to increase efficiency and yield. The product is then purified through distillation or chromatography to obtain high-purity didecanoin .

Chemical Reactions Analysis

Types of Reactions

Didecanoin undergoes various chemical reactions, including:

    Hydrolysis: Didecanoin can be hydrolyzed to yield glycerol and decanoic acid. This reaction is typically catalyzed by lipases or acidic conditions.

    Oxidation: Didecanoin can undergo oxidation to form peroxides or other oxidized products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of didecanoin can lead to the formation of glycerol and decanoic alcohol.

Common Reagents and Conditions

    Hydrolysis: Lipases, acidic or basic conditions.

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products Formed

Scientific Research Applications

Didecanoin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Didecanoin is unique due to its specific esterification pattern, which affects its physical properties and reactivity. Its ability to form stable emulsions and its biocompatibility make it particularly valuable in medical and industrial applications .

Properties

IUPAC Name

(3-decanoyloxy-2-hydroxypropyl) decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H44O5/c1-3-5-7-9-11-13-15-17-22(25)27-19-21(24)20-28-23(26)18-16-14-12-10-8-6-4-2/h21,24H,3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYWNJQNVNYQSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938727
Record name 2-Hydroxypropane-1,3-diyl didecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(10:0/0:0/10:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0092962
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17598-93-5, 53988-07-1
Record name 1,3-Didecanoylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Didecanoic acid, diester with glycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053988071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxypropane-1,3-diyl didecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Didecanoic acid, diester with glycerol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.531
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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